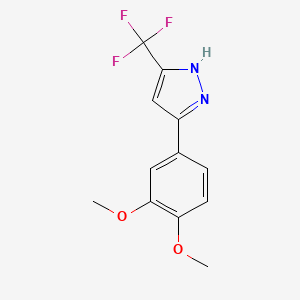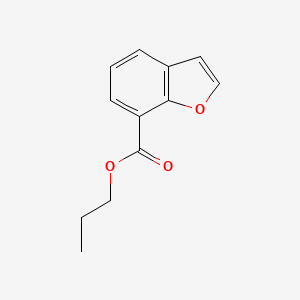
(2-Methyl-4-phenyl-1,3-oxazol-5-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Methyl-4-phenyloxazol-5-yl)acetic acid is an organic compound that belongs to the class of oxazole derivatives Oxazole is a five-membered heterocyclic compound containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Methyl-4-phenyloxazol-5-yl)acetic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-aminoacetophenone with acetic anhydride in the presence of a base to form the oxazole ring. The resulting intermediate is then subjected to further reactions to introduce the acetic acid moiety.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the cyclization and subsequent functionalization steps.
Chemical Reactions Analysis
Types of Reactions: 2-(2-Methyl-4-phenyloxazol-5-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives with different functional groups.
Reduction: Reduction reactions can modify the oxazole ring or the acetic acid moiety.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents on the oxazole ring or the phenyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with carboxylic acid or aldehyde groups, while substitution reactions can introduce various alkyl or aryl groups.
Scientific Research Applications
2-(2-Methyl-4-phenyloxazol-5-yl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2-Methyl-4-phenyloxazol-5-yl)acetic acid involves its interaction with specific molecular targets. The oxazole ring can participate in hydrogen bonding and π-π interactions with biological molecules, influencing their function. The acetic acid moiety can also interact with enzymes and receptors, modulating their activity.
Comparison with Similar Compounds
- 2-(2-Methyl-4-phenyloxazol-5-yl)propanoic acid
- 2-(2-Methyl-4-phenyloxazol-5-yl)butanoic acid
- 2-(2-Methyl-4-phenyloxazol-5-yl)benzoic acid
Comparison: Compared to these similar compounds, 2-(2-Methyl-4-phenyloxazol-5-yl)acetic acid is unique due to its specific acetic acid moiety, which imparts distinct chemical and biological properties
Properties
CAS No. |
89150-41-4 |
|---|---|
Molecular Formula |
C12H11NO3 |
Molecular Weight |
217.22 g/mol |
IUPAC Name |
2-(2-methyl-4-phenyl-1,3-oxazol-5-yl)acetic acid |
InChI |
InChI=1S/C12H11NO3/c1-8-13-12(9-5-3-2-4-6-9)10(16-8)7-11(14)15/h2-6H,7H2,1H3,(H,14,15) |
InChI Key |
RCLCQAAILJMTDQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(O1)CC(=O)O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


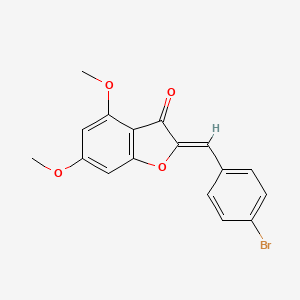
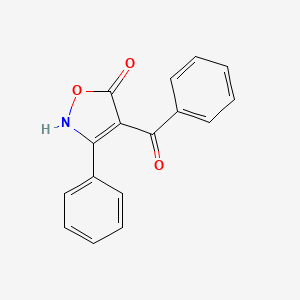

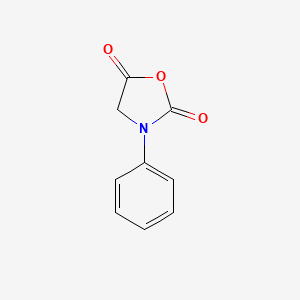

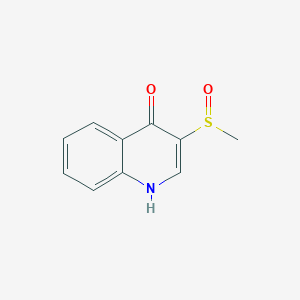
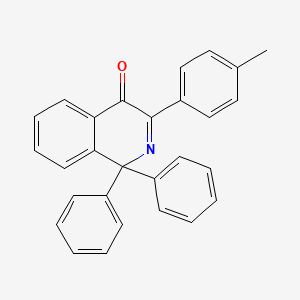
![2-(Aminomethyl)benzo[d]oxazole-5-acetic acid](/img/structure/B12890939.png)


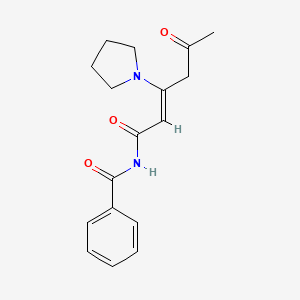
![((5-Chlorobenzo[d]oxazol-2-yl)thio)methyl acetate](/img/structure/B12890953.png)
